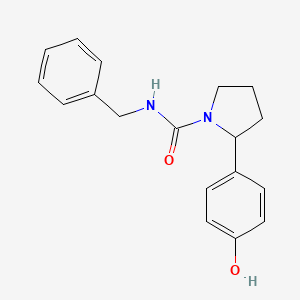![molecular formula C15H11ClN2O B7527941 1-[(7-Chloroquinolin-8-yl)methyl]pyridin-2-one](/img/structure/B7527941.png)
1-[(7-Chloroquinolin-8-yl)methyl]pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(7-Chloroquinolin-8-yl)methyl]pyridin-2-one, also known as IQ-1, is a small molecule inhibitor that has been widely used in scientific research for its ability to selectively inhibit the Wnt/β-catenin signaling pathway. This pathway plays a crucial role in development and homeostasis, and its dysregulation has been implicated in a variety of diseases, including cancer and osteoporosis.
Mechanism of Action
The mechanism of action of 1-[(7-Chloroquinolin-8-yl)methyl]pyridin-2-one involves the inhibition of the interaction between β-catenin and the transcription factor TCF/LEF. This interaction is crucial for the activation of Wnt target genes, which play a role in cell proliferation and survival. By inhibiting this interaction, 1-[(7-Chloroquinolin-8-yl)methyl]pyridin-2-one suppresses the activity of the Wnt/β-catenin pathway and leads to the downregulation of Wnt target genes.
Biochemical and Physiological Effects:
1-[(7-Chloroquinolin-8-yl)methyl]pyridin-2-one has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 1-[(7-Chloroquinolin-8-yl)methyl]pyridin-2-one inhibits cell proliferation and induces apoptosis in cancer cells. In vivo studies have shown that 1-[(7-Chloroquinolin-8-yl)methyl]pyridin-2-one can suppress tumor growth and metastasis in animal models of cancer. Additionally, 1-[(7-Chloroquinolin-8-yl)methyl]pyridin-2-one has been shown to promote osteoblast differentiation and bone formation, suggesting that it may have potential therapeutic applications for osteoporosis.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-[(7-Chloroquinolin-8-yl)methyl]pyridin-2-one is its selectivity for the Wnt/β-catenin pathway. This allows researchers to specifically target this pathway without affecting other signaling pathways. Additionally, 1-[(7-Chloroquinolin-8-yl)methyl]pyridin-2-one has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further drug development.
One of the limitations of 1-[(7-Chloroquinolin-8-yl)methyl]pyridin-2-one is its relatively low potency compared to other Wnt inhibitors. This may limit its efficacy in certain experimental settings. Additionally, 1-[(7-Chloroquinolin-8-yl)methyl]pyridin-2-one has been shown to have off-target effects on other proteins, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for the use of 1-[(7-Chloroquinolin-8-yl)methyl]pyridin-2-one in scientific research. One area of interest is the role of the Wnt/β-catenin pathway in stem cell biology. 1-[(7-Chloroquinolin-8-yl)methyl]pyridin-2-one has been shown to inhibit the self-renewal of cancer stem cells, suggesting that it may have potential applications in the field of regenerative medicine. Additionally, 1-[(7-Chloroquinolin-8-yl)methyl]pyridin-2-one may have therapeutic applications in the treatment of other diseases, such as Alzheimer's disease, where the Wnt/β-catenin pathway has been implicated.
Conclusion:
In conclusion, 1-[(7-Chloroquinolin-8-yl)methyl]pyridin-2-one is a small molecule inhibitor that has been widely used in scientific research to selectively inhibit the Wnt/β-catenin signaling pathway. Its mechanism of action involves the inhibition of the interaction between β-catenin and the transcription factor TCF/LEF, leading to the downregulation of Wnt target genes. 1-[(7-Chloroquinolin-8-yl)methyl]pyridin-2-one has several advantages and limitations for lab experiments, and its future directions include the study of its role in stem cell biology and the development of therapeutic applications for other diseases.
Synthesis Methods
The synthesis of 1-[(7-Chloroquinolin-8-yl)methyl]pyridin-2-one involves a series of chemical reactions starting from 8-chloroquinoline-2-carbaldehyde and 2-pyridinemethanol. The final product is obtained through a multi-step process that includes condensation, reduction, and cyclization reactions. The purity of the final product is typically determined using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
1-[(7-Chloroquinolin-8-yl)methyl]pyridin-2-one has been widely used in scientific research to study the role of the Wnt/β-catenin signaling pathway in various biological processes. This pathway is involved in cell proliferation, differentiation, and survival, and its dysregulation has been implicated in the development of cancer and other diseases. 1-[(7-Chloroquinolin-8-yl)methyl]pyridin-2-one has been shown to selectively inhibit the Wnt/β-catenin pathway by targeting the interaction between β-catenin and the transcription factor TCF/LEF. This inhibition leads to the downregulation of Wnt target genes and the suppression of cell proliferation and survival.
properties
IUPAC Name |
1-[(7-chloroquinolin-8-yl)methyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c16-13-7-6-11-4-3-8-17-15(11)12(13)10-18-9-2-1-5-14(18)19/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKQVPOYXQUKTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)CC2=C(C=CC3=C2N=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Benzylsulfonyl-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine](/img/structure/B7527864.png)
![methyl 2-[1-[(E)-3-(2,3-dichlorophenyl)prop-2-enoyl]piperidin-2-yl]acetate](/img/structure/B7527865.png)
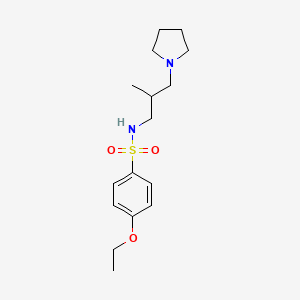
![1-[[1-(Dimethylamino)-3-methylcyclohexyl]methyl]-3-pyridin-4-ylurea](/img/structure/B7527877.png)
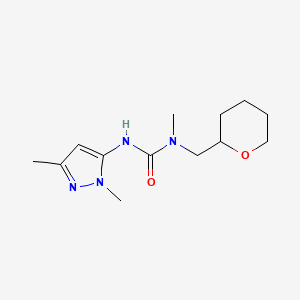
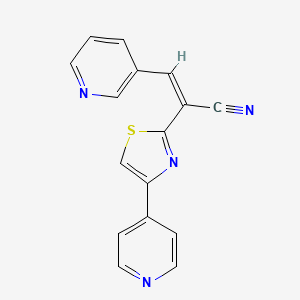
![1-[(2-cyanophenyl)methyl]-N-methyl-6-oxopyridine-3-carboxamide](/img/structure/B7527899.png)
![2-[4-(2-chlorobenzoyl)-1,4-diazepan-1-yl]-N-cyclopentylpropanamide](/img/structure/B7527907.png)
![2-(hexahydro-1H-pyrido[1,2-a]pyrazin-2(6H)-yl)quinoxaline](/img/structure/B7527912.png)
![6-Methyl-2-(1,3-thiazol-2-ylsulfanyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B7527921.png)
![N-[4-(4-phenylpiperazin-1-yl)butan-2-yl]ethanesulfonamide](/img/structure/B7527937.png)
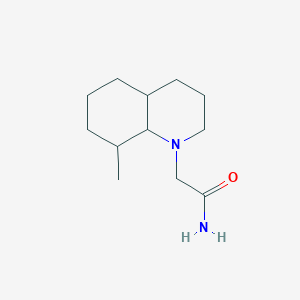
![3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl-(2-tert-butyl-1,3-thiazol-5-yl)methanone](/img/structure/B7527957.png)
